4-(4-环丙酰基哌嗪-1-基)-5,6-二甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

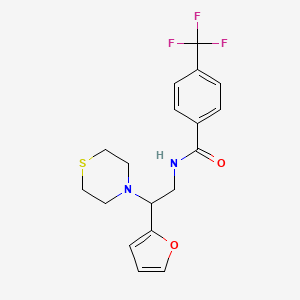

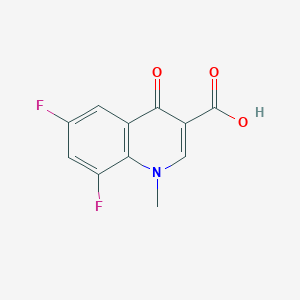

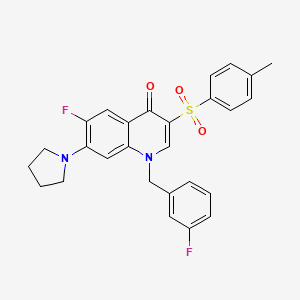

“4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is a chemical compound that is part of a class of compounds known as phthalazinone derivatives . It is related to a particular phthalazinone derivative that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks . This compound is associated with a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair and also effects on telomere length and chromosome stability .

Synthesis Analysis

The synthesis of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” involves a method of synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one from 2-carboxybenzaldehyde . This method comprises the steps of crystallizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (compound A) from a solvent .Molecular Structure Analysis

The molecular structure of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is complex. It contains a total of 54 bonds, including 32 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” are complex and involve multiple steps. The DNA-bound, activated PARP utilizes NAD to synthesize poly (ADP-ribose) on a variety of nuclear target proteins, including topoisomerase, histones and PARP itself .科学研究应用

环化反应和衍生物合成

涉及芳基、芳酰基和(4,6-二甲基嘧啶-2-基)氰胺与甲基邻氨基苯甲酸酯、2-氨基苯基酮和甲基 2-(3-氧代哌嗪-2-基)乙酸酯的环化反应导致各种衍生物的产生,展示了该化合物在合成复杂化学结构中的用途。这些反应产生 2-氨基-3,4-二氢喹唑啉-4-酮、2-氨基喹唑啉和 6-氨基-1,3,4,8,9,9a-六氢-2H-吡嗪并[1,2-c]嘧啶-1,8-二酮衍生物,突出了其在化学合成中的多功能性 (Shikhaliev 等人,2008)。

抗菌剂合成

该化合物作为合成新型 1-(4,6-二甲基嘧啶-2-基)-1'-芳基/杂芳基- 3,3'-二甲基-(4,5'-联吡唑)-5-醇的前体,展示了优异的产率。对这些化合物进行了抗菌和抗真菌活性评估,展示了衍生物在促进新型抗菌剂开发中的潜力 (Aggarwal 等人,2013)。

抗菌和抗癌特性

采用无溶剂合成方法制备 1-(4',6'-二甲基嘧啶-2'-基)-5-氨基-4H-3-芳基吡唑,然后评估其对人白血病细胞的体外抗菌活性和细胞毒性。这项研究表明该化合物与发现新的抗菌和抗癌剂有关 (Aggarwal 等人,2014)。

新型抗癌和抗 5-脂氧合酶剂

合成了该化合物的衍生物,并评估了其抗癌和抗 5-脂氧合酶活性。该研究突出了该化合物在生成具有潜在治疗应用的生物活性衍生物方面的效用,强调了其在药物化学研究中的重要性 (Rahmouni 等人,2016)。

晶体结构分析

已经分析了相关衍生物的晶体结构,以更好地了解它们的分子构象。此类研究对于药物和材料的合理设计至关重要,它提供了对控制化合物性质的分子排列的见解 (Ozbey 等人,2001)。

作用机制

Target of Action

The primary target of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is the mammalian enzyme PARP (Poly ADP-ribose polymerase) . This enzyme has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . This inhibition disrupts the normal function of PARP, which includes a variety of DNA-related functions such as gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and effects on telomere length and chromosome stability .

Biochemical Pathways

The inhibition of PARP by 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine affects the DNA repair pathways . PARP is known to play a crucial role in the formation of poly (ADP-ribose) chains within the cellular nucleus, which are important for DNA repair . Therefore, the inhibition of PARP can lead to the disruption of these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine are primarily related to its inhibitory effect on PARP. This leads to disruption in DNA repair mechanisms, potentially leading to cell death . This property is particularly useful in the context of cancer treatment, where the aim is to induce cell death in cancerous cells .

属性

IUPAC Name |

cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPBUFVEIIOGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)